Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate
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Overview
Description
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate is a synthetic organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group, a tert-butoxycarbonyl (Boc) protecting group, and an oxidized norvaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate typically involves the following steps:
Protection of the Amino Group: The amino group of L-norvaline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced through nucleophilic substitution reactions, where the Boc-protected oxidized norvaline reacts with cyclopentyl halides under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to modify its functional groups.
Reduction: Reduction reactions can be employed to convert the oxido and oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the cyclopentyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Nucleophiles: Cyclopentyl halides and other alkyl halides are used in substitution reactions.
Major Products:
Hydroxylated Derivatives: Reduction of the oxido and oxo groups leads to the formation of hydroxylated derivatives.
Substituted Cyclopentyl Derivatives: Nucleophilic substitution reactions yield various substituted cyclopentyl derivatives.
Scientific Research Applications
Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate has several scientific research applications:
Mechanism of Action
The mechanism of action of Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-leucinate
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-isoleucinate
- Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-valinate
Comparison:
- Structural Differences: While these compounds share the cyclopentyl and Boc-protected amino acid core, they differ in the side chain attached to the alpha carbon.
- Unique Features: Cyclopentyl N-(tert-butoxycarbonyl)-5-oxido-5-oxo-L-norvalinate is unique due to its specific side chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
82152-23-6 |
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Molecular Formula |
C15H24NO6- |
Molecular Weight |
314.35 g/mol |
IUPAC Name |
(4S)-5-cyclopentyloxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(8-9-12(17)18)13(19)21-10-6-4-5-7-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18)/p-1/t11-/m0/s1 |
InChI Key |
JTENPJXMALZPHY-NSHDSACASA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)[O-])C(=O)OC1CCCC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)[O-])C(=O)OC1CCCC1 |
Origin of Product |
United States |
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